

Documented Effects of Tyrphostin 23 in Cell Models

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Compound Focus: Tyrphostin 23

CAS No.: 118409-57-7

Cat. No.: S517479

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The following table details the experimental data available for T23 from specific studies.

Cell Model	Reported Effects of T23	Key Experimental Findings	Concentration Used	Citation
Primary Rat Astrocytes	Strong acceleration of TCA cycle metabolism and glycolytic flux [1]	Increased ¹³ C labeling from [U- ¹³ C]glucose into TCA cycle intermediates (glutamate, glutamine, aspartate); increased glucose consumption and lactate production.	100 μM	[1]
HT-22 Hippocampal Cells & Rat Primary Neurons	Protection from oxidative stress (oxytosis) [2]	Identified as a mitochondrial uncoupler ; collapses mitochondrial membrane potential, reducing mitochondrial ROS generation during glutamate toxicity.	0.5 - 200 μM	[2]
Cultured Astrocytes	Inhibition of volume-dependent	Used as a tool to study the role of tyrosine kinases in cell volume regulation.	Not specified in excerpt	[1]

Cell Model	Reported Effects of T23	Key Experimental Findings	Concentration Used	Citation
	chloride channels [1]			
Cultured Neurons	Blockade of nanoparticle uptake [1]	Inhibited the accumulation of iron oxide nanoparticles in primary neurons.	Not specified in excerpt	[1]

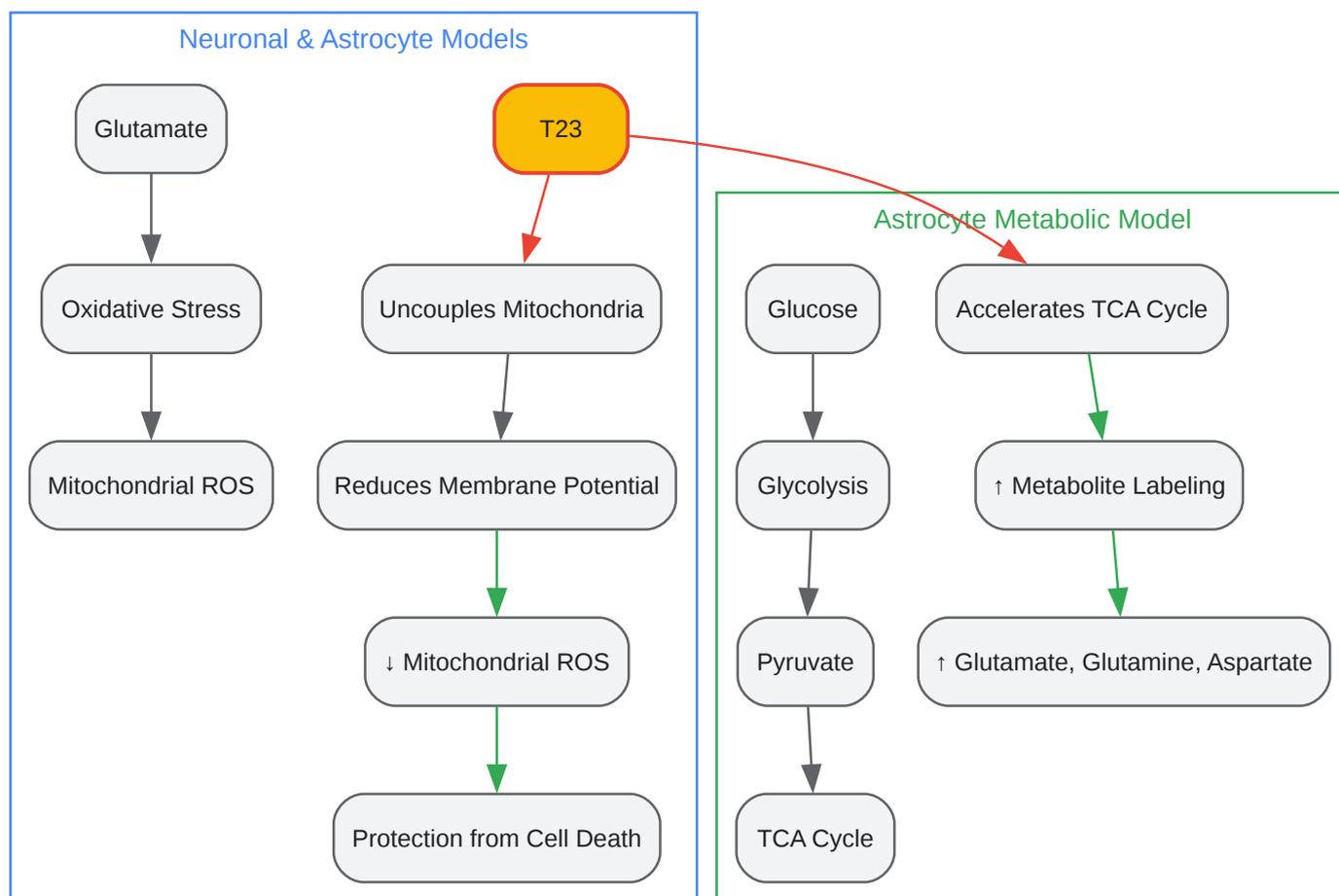
Experimental Protocol: Metabolic Studies in Astrocytes

The most detailed protocol available from the search results is for the metabolic study in primary astrocytes [1], which can serve as a reference:

- **Cell Culture:** Primary astrocytes are cultured from the brains of newborn Wistar rats and maintained in DMEM supplemented with 10% fetal calf serum.
- **Differentiation & Treatment:** Cells are seeded and grown to confluence. For experiments, cells are incubated in a physiological buffer (e.g., 20 mM HEPES-buffered saline).
- **T23 Application:** T23 is dissolved in DMSO and applied to the cultures at a final concentration of 100 μ M for a set period (e.g., 2 hours).
- **Metabolic Tracing:** The culture medium contains [U-13C]glucose, a stable isotope tracer that allows for the tracking of glucose metabolism through various pathways.
- **Sample Collection & Analysis:**
 - **Media Analysis:** The culture medium is collected to measure glucose consumption and lactate production.
 - **Cell Extraction:** Cells are extracted with ethanol, and the extracts are dried for metabolite analysis.
 - **Metabolite Profiling:** The labeling patterns of TCA cycle intermediates and associated amino acids (like glutamate, glutamine, and aspartate) are analyzed using **Gas Chromatography-Mass Spectrometry (GC-MS)**. The 13C-isotopomer patterns provide information on the flux through the TCA cycle.
- **Viability Assay:** Extracellular lactate dehydrogenase (LDH) activity is measured to confirm that the observed effects are not due to cell death.

Mechanisms of Action in Different Models

Based on the available data, T23 appears to operate through distinct mechanisms depending on the cellular context. The diagram below illustrates these pathways.



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Key Limitations in the Available Data

When planning your research, please consider these important caveats:

- **Lack of Direct Comparisons:** The search results did not contain studies that directly and systematically compare T23's potency, efficacy, or specificity against other tyrosine kinase inhibitors (like AG1478, AG490) or broader kinase inhibitors across the same set of experiments.
- **Incomplete Specificity Profile:** While T23 was originally developed as an EGFR inhibitor [1], the provided data highlights "off-target" metabolic and uncoupling effects [2] [1]. A comprehensive kinome-wide selectivity profile for T23 was not available in these results.

- **Mechanistic Gaps:** The precise molecular target by which T23 accelerates the TCA cycle in astrocytes remains unclear and is noted as an area for future investigation [1].

To conduct a thorough comparison, you may need to consult specialized kinase profiling databases or perform original experimental screening.

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References

1. The tricarboxylic acid cycle activity in cultured primary ... [sciencedirect.com]
2. Tyrphostins Protect Neuronal Cells from Oxidative Stress [sciencedirect.com]

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